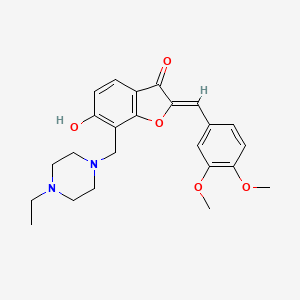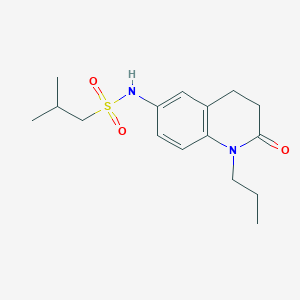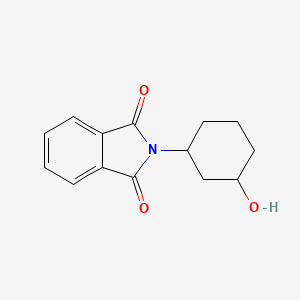
4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine” involves various methods. For instance, thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a thiazole ring via an amine group. The thiazole ring is further substituted with a phenyl group, and the pyrazole ring is substituted with a tert-butylsulfonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 362.47. More detailed properties such as melting point, boiling point, and density are not specified in the literature.
Mécanisme D'action
4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine works by selectively inhibiting PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting PTPs, this compound can alter the phosphorylation state of proteins and affect their function. This can lead to changes in cellular processes such as cell growth, differentiation, and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of a wide range of PTPs, including those involved in insulin signaling, cancer cell growth, and immune system function. In vivo studies have shown that this compound can affect cellular processes such as cell growth and differentiation, and can have therapeutic effects in animal models of diseases such as cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine in lab experiments is its ability to selectively inhibit PTPs, which allows researchers to study the specific role of these enzymes in various cellular processes. This compound is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of this compound is its specificity, as it may not be effective against all PTPs. Additionally, the effects of this compound on cellular processes may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from lab experiments.
Orientations Futures
There are several potential future directions for research involving 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine. One area of interest is the development of more selective PTP inhibitors, which could have therapeutic applications in a variety of diseases. Another area of interest is the study of the effects of PTP inhibition on specific cellular processes, such as immune system function and cancer cell growth. Additionally, further research is needed to better understand the complex effects of this compound on cellular processes, and to develop more effective methods for interpreting the results of lab experiments involving this compound.
Méthodes De Synthèse
The synthesis of 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine involves a series of reactions that begin with the condensation of 4-phenyl-1,3-thiazol-2-amine and 4-tert-butylsulfonyl-1H-pyrazol-5-amine. This is followed by a series of additional reactions that ultimately yield this compound as the final product. The synthesis of this compound has been described in detail in several scientific publications, and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine has been used extensively in scientific research as a tool to study the role of PTPs in various cellular processes. For example, this compound has been used to study the regulation of insulin signaling, the role of PTPs in cancer cell growth and metastasis, and the effects of PTP inhibition on the immune system. This compound has also been used in drug discovery efforts, as it has been shown to have potential therapeutic applications in a variety of diseases.
Propriétés
IUPAC Name |
4-tert-butylsulfonyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-16(2,3)24(21,22)13-9-18-20(14(13)17)15-19-12(10-23-15)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQSYJUPYZPVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

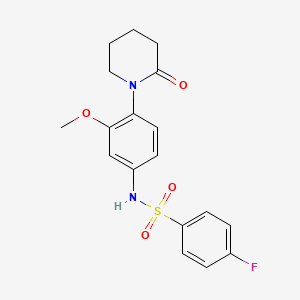
![3-Methyl-7-(2-methylprop-2-enyl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2389578.png)

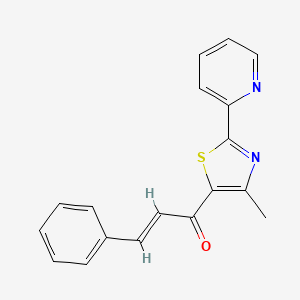
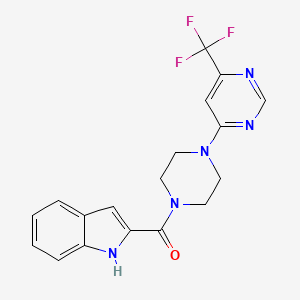
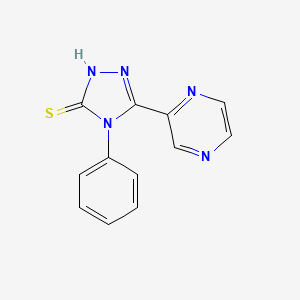
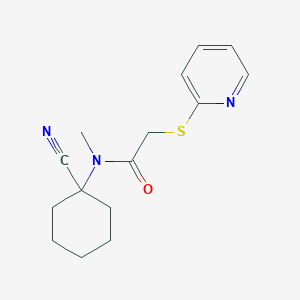
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)

![(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2389590.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2389591.png)
